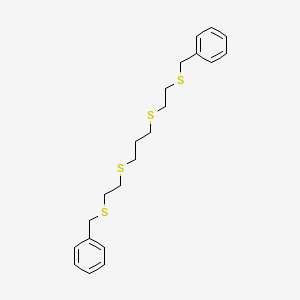![molecular formula C15H12N2O B14273728 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine CAS No. 162969-98-4](/img/structure/B14273728.png)
3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine is a compound belonging to the class of acridine derivatives. These compounds are known for their diverse biological activities, including cytotoxic properties, making them potential candidates for anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine typically involves multi-step reactions. One common method includes the reaction of aryl glyoxal monohydrates with 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a H2O/EtOH (1:1) mixture at 50°C .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has shown significant cytotoxic activity against various cancer cell lines.
Medicine: Its derivatives are being explored for their potential as anticancer agents.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the acridine moiety, which allows it to intercalate between DNA base pairs . The compound also induces apoptosis in cancer cells through the activation of specific molecular pathways .
Comparaison Avec Des Composés Similaires
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indole: Known for its potential antidepressant activity.
1,3,4-Oxadiazole Derivatives: Known for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness: 3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine is unique due to its specific cytotoxic properties and its ability to intercalate with DNA, making it a promising candidate for anticancer therapy .
Propriétés
Numéro CAS |
162969-98-4 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine |
InChI |
InChI=1S/C15H12N2O/c1-2-4-13-10(3-1)7-11-5-6-14-12(15(11)17-13)8-18-9-16-14/h1-7,16H,8-9H2 |
Clé InChI |
ITPGTZCJANLRHB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC3=CC4=CC=CC=C4N=C23)NCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


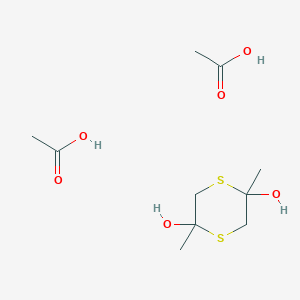

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

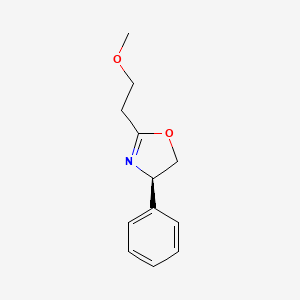
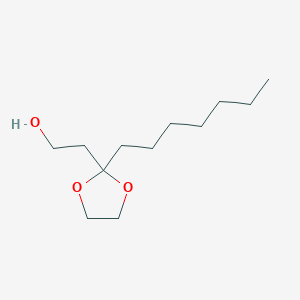
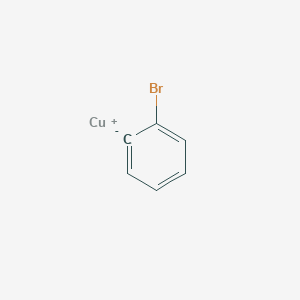

![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
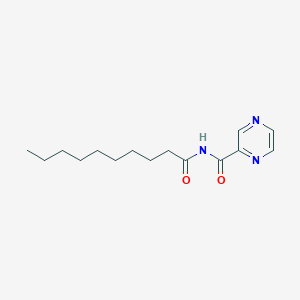
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
